5-(azidomethyl)-1H-imidazole
Description
Contextual Significance of Imidazole (B134444) Core Structures in Chemical Research
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is of immense importance in chemistry and biology, often referred to as a "privileged scaffold" in medicinal chemistry. ncats.iochemicalbook.com Its significance stems from several key characteristics:
Biological Prevalence: The imidazole ring is a fundamental component of essential biological molecules, most notably the amino acid histidine. In enzymes, the histidine side chain often acts as a proton donor or acceptor, playing a critical role in catalysis. ncats.io This biological role has inspired the development of numerous imidazole-containing pharmaceuticals.
Versatile Binding Properties: The imidazole nucleus possesses both a slightly acidic N-H proton and a basic nitrogen atom with a lone pair of electrons, making it amphoteric. researchgate.net This allows it to participate in hydrogen bonding as both a donor and an acceptor, and to coordinate with various metal ions. These interactions are crucial for the binding of imidazole-based drugs to biological targets like enzymes and receptors. fda.govnih.gov
Synthetic Versatility: The imidazole ring is relatively stable and can be functionalized at various positions, allowing for the creation of a diverse library of derivatives. chemicalbook.com This synthetic accessibility has made it a cornerstone in the development of new therapeutic agents across a wide range of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. ncats.iochemicalbook.comnih.gov
Role of Azide (B81097) Functionality in Modern Synthetic Methodologies
The azide group (-N₃) is a compact, energy-rich functional group that has become indispensable in modern organic synthesis. While historically associated with explosives, its modern application is dominated by its use as a versatile and highly selective reactive handle. researchgate.netresearchgate.net The primary significance of the azide functionality lies in its role in "click chemistry."
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often aqueous, conditions with no or inoffensive byproducts. guidechem.comguidechem.com The most prominent click reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). guidechem.comsigmaaldrich.com In this reaction, an azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The azide and alkyne groups are largely inert to most biological molecules and common reaction conditions, making this ligation highly bioorthogonal—it can proceed within complex biological systems without cross-reacting with other functional groups. guidechem.comsimsonpharma.com
Another key reaction is the Staudinger ligation, where an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. simsonpharma.comanantlabs.com This reaction is also bioorthogonal and has been widely used for labeling and modifying biomolecules. anantlabs.com These methodologies have revolutionized fields from drug discovery and materials science to chemical biology, allowing for the precise and efficient construction of complex molecular architectures. guidechem.comsimsonpharma.com
Structural Attributes and Positional Isomerism Considerations for 5-(azidomethyl)-1H-imidazole
The structure of this compound consists of an imidazole ring with an azidomethyl (-CH₂N₃) substituent. The nomenclature and structural understanding of this compound are complicated by two forms of isomerism: positional isomerism and tautomerism.
Positional Isomerism: The azidomethyl group can be attached to different carbon atoms on the imidazole ring, leading to distinct positional isomers with potentially different chemical and physical properties. The primary isomers are:
2-(azidomethyl)-1H-imidazole: The substituent is on the carbon atom between the two nitrogen atoms.
4-(azidomethyl)-1H-imidazole: The substituent is on the carbon atom adjacent to the N-H nitrogen.
This compound: The substituent is on the carbon atom adjacent to the double-bonded nitrogen.
Tautomerism: Imidazole itself undergoes a rapid proton transfer between its two nitrogen atoms (N1 and N3). This is known as prototropic tautomerism. For a 4- or 5-substituted imidazole, this tautomerism renders the two positions chemically equivalent in many contexts. A proton shift converts 4-(azidomethyl)-1H-imidazole into this compound, and vice versa. Because this equilibrium is typically fast, these isomers are often inseparable and are referred to collectively as 4(5)-(azidomethyl)-1H-imidazole . nih.govresearchgate.net The 2-substituted isomer, however, does not interconvert with the 4(5)-isomers through tautomerism and is a distinct, stable compound.
The presence of these isomers is a critical consideration in the synthesis and characterization of azidomethyl imidazoles. The specific position of the functional group can significantly influence the molecule's reactivity, electronic properties, and interaction with biological targets. researchgate.net
Table 1: Positional Isomers of (azidomethyl)-1H-imidazole
| Isomer Name | Key Structural Feature | Tautomeric Behavior |
|---|---|---|
| 2-(azidomethyl)-1H-imidazole | Azidomethyl group at the C2 position. | Exists as a distinct compound; tautomerism does not change the substituent position. |
| 4(5)-(azidomethyl)-1H-imidazole | Azidomethyl group at the C4 or C5 position. | Exists as a rapidly interconverting mixture of 4- and 5-substituted tautomers. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-9-8-2-4-1-6-3-7-4/h1,3H,2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOTHFNDMZDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azidomethyl 1h Imidazole and Its Precursors
Preparation of 5-(azidomethyl)-1H-imidazole from Halomethyl Imidazole (B134444) Precursors
A primary and straightforward route to this compound involves the use of pre-functionalized halomethyl imidazoles, such as 5-(chloromethyl)-1H-imidazole or 5-(bromomethyl)-1H-imidazole. This approach leverages the good leaving group ability of the halide to introduce the azide (B81097) functionality.
Nucleophilic Substitution Reactions with Azide Sources
The core of this synthetic strategy is a nucleophilic substitution reaction where a halide in the methyl group at the 5-position of the imidazole ring is displaced by an azide ion. nih.gov The most common source of the azide nucleophile is sodium azide (NaN₃). The reaction is typically a bimolecular nucleophilic substitution (SN2) mechanism, where the azide ion attacks the carbon atom bearing the halogen, leading to the formation of this compound and a sodium halide salt as a byproduct.
For instance, the reaction of 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole with sodium p-toluenesulfinate demonstrates the susceptibility of a chloromethyl group on an imidazole ring to nucleophilic attack, resulting in the displacement of the chloride. nih.gov Although this example illustrates a different nucleophile, the underlying principle of substitution at the chloromethyl group is directly applicable to the reaction with sodium azide.
The general reaction can be represented as:
5-(halomethyl)-1H-imidazole + NaN₃ → this compound + NaX (where X = Cl, Br)
The success of this reaction is contingent on the reactivity of the halomethyl imidazole precursor. Bromomethyl derivatives are generally more reactive than their chloromethyl counterparts due to the better leaving group ability of the bromide ion.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the nucleophilic substitution reaction is significantly influenced by the reaction conditions, particularly the choice of solvent. The selection of an appropriate solvent is crucial for dissolving the reactants and facilitating the SN2 pathway. Polar aprotic solvents are generally favored for SN2 reactions involving anionic nucleophiles like the azide ion. libretexts.org
Table 1: Effect of Solvent System on Nucleophilic Substitution for the Synthesis of this compound
| Solvent Type | Examples | Rationale for Use in Azide Substitution | Expected Outcome |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Dimethyl sulfoxide (B87167) (DMSO) | These solvents solvate the cation (e.g., Na⁺) but not the anion (N₃⁻), leaving the nucleophile more "naked" and reactive. This enhances the rate of SN2 reactions. | High reaction rates and good yields of this compound are anticipated. |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (B129727) (MeOH) | These solvents can solvate both the cation and the anion. Hydrogen bonding between the solvent and the azide nucleophile can decrease its nucleophilicity, slowing down the SN2 reaction. | Slower reaction rates compared to polar aprotic solvents. May require higher temperatures or longer reaction times. |
| Nonpolar | Toluene, Hexane | Poor solubility of the ionic azide source (NaN₃) would likely lead to a very slow or incomplete reaction. | Not typically effective for this type of reaction. |
In addition to the solvent, other reaction parameters such as temperature and reaction time are optimized to maximize the yield and minimize the formation of byproducts. Mild heating is often employed to increase the reaction rate, but excessive temperatures should be avoided to prevent potential decomposition of the azide product.
One-Pot and Multicomponent Approaches to Azidomethyl Imidazole Systems
To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules like substituted imidazoles. researchgate.net These approaches allow for the construction of the imidazole ring and the introduction of the azidomethyl group in a single synthetic operation or in a sequential manner without isolating intermediates.
Integrated Cyclization and Azide Introduction Strategies
One-pot methodologies can be designed to integrate the formation of the imidazole ring with the introduction of the azide functionality. For example, a variation of the Debus-Radziszewski imidazole synthesis could potentially be adapted. wikipedia.orgwikiwand.com This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). By using an aldehyde that already contains an azide group or a precursor that can be converted to an azide in situ, it may be possible to construct the azidomethyl imidazole scaffold directly.
Another strategy involves the use of vinyl azides as precursors in cycloaddition reactions. researchgate.net While not directly forming a C5-azidomethyl group, these methods highlight the utility of azide-containing building blocks in constructing the imidazole core.
Sequential Functionalization Protocols
Sequential one-pot reactions can also be employed. This involves the initial synthesis of a suitable imidazole precursor, followed by in-situ functionalization to introduce the azidomethyl group. For example, an imidazole derivative with a hydroxymethyl group at the 5-position could be synthesized in the first step. Without isolation, this intermediate could then be converted to a halomethyl or sulfonylmethyl derivative, followed by nucleophilic substitution with an azide source in the same reaction vessel.
Table 2: Comparison of Synthetic Approaches to Azidomethyl Imidazole Systems
| Synthetic Approach | Key Features | Advantages | Potential Challenges |
| Stepwise Synthesis | Isolation of intermediates (e.g., halomethyl imidazole). | Allows for purification and characterization of intermediates; optimization of individual steps is straightforward. | Time-consuming; potential for material loss at each step. |
| One-Pot Synthesis | All reagents are added at the beginning, or sequentially without isolation of intermediates. | Increased efficiency; reduced waste and cost; saves time. | Requires compatible reaction conditions for all steps; optimization can be complex. |
| Multicomponent Reaction | Three or more reactants combine in a single operation to form the product. | High atom economy; operational simplicity; rapid access to molecular diversity. | Finding suitable reaction conditions for all components can be challenging. |
Electrochemical Synthetic Pathways for Imidazole Derivatives Bearing Azidomethyl Groups
Electrosynthesis is gaining traction as a green and efficient alternative to traditional chemical synthesis. researchgate.netrsc.org Electrochemical methods can enable transformations under mild conditions, often avoiding the need for harsh reagents.
An electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines has been developed, which proceeds under constant current conditions in an undivided cell. nih.govnih.gov This method involves the generation of electrophilic iodine species, which mediate the cyclization process. The yields of the resulting substituted imidazoles range from 30% to 64%. nih.gov
While this specific methodology produces imidazoles with substituents other than an azidomethyl group, it demonstrates the principle of using azide-containing precursors in electrochemical imidazole synthesis. The adaptation of such a method to produce this compound would likely involve the electrochemical cyclization of a precursor that already contains the C1-azide functionality destined for the methyl group.
Table 3: Key Parameters in the Electrochemical Synthesis of Imidazoles from Vinyl Azides
| Parameter | Conditions/Reagents | Role in the Reaction | Reference |
| Starting Materials | Vinyl azides, Benzylamines | Provide the carbon and nitrogen atoms for the imidazole ring. | nih.gov |
| Electrolysis Type | Constant current | Drives the oxidation and reduction processes. | nih.gov |
| Cell Type | Undivided cell | Simplifies the experimental setup. | nih.gov |
| Mediator | Iodide ions (e.g., from NaI) | Oxidized at the anode to form electrophilic iodine species that initiate the reaction cascade. | nih.gov |
| Solvent | Acetonitrile (CH₃CN) | Provides a suitable medium for the electrochemical reaction. | nih.gov |
Future research in this area could focus on the direct electrochemical azidomethylation of imidazole precursors or the development of electrochemical cyclizations that incorporate an azidomethyl-bearing component.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of nitrogen-containing heterocyclic compounds, such as imidazoles, is a significant focus of contemporary chemical research. The goal is to develop methodologies that are more environmentally benign, safer, and more efficient than traditional synthetic routes. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its synthesis and that of its precursors. These approaches for imidazole derivatives often result in higher yields, shorter reaction times, and easier work-up procedures. asianpubs.orgresearchgate.net
Sustainable synthetic strategies for imidazole derivatives generally focus on several key areas of green chemistry:
Use of Alternative Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer, more environmentally friendly solvents such as water, ethanol, or ionic liquids. nih.gov Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more sustainable option, reducing waste and simplifying purification. asianpubs.orgresearchgate.net One-pot synthesis in solvent-free conditions has been shown to be an efficient and environmentally friendly procedure for preparing imidazole derivatives. asianpubs.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of imidazoles. nih.govderpharmachemica.comingentaconnect.comingentaconnect.comacs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov This technique often leads to higher yields and cleaner reactions with fewer byproducts. derpharmachemica.com Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields in the synthesis of imidazole derivatives. nih.gov
Use of Green Catalysts: The development of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of imidazole derivatives, researchers have explored the use of biocatalysts, such as lemon juice, which are readily available, inexpensive, biodegradable, and non-toxic. jipbs.comresearchgate.net Heterogeneous catalysts, including magnetic nanoparticles, are also gaining attention as they can be easily separated from the reaction mixture and reused, minimizing waste. semanticscholar.org Organocatalysts, such as imidazole itself, can also be employed in multicomponent reactions to produce functionalized heterocycles in a more environmentally friendly manner. rsc.org
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable from a green chemistry perspective. nih.gov These reactions are atom-economical and reduce the number of synthetic steps, minimizing waste generation and resource consumption. One-pot syntheses of various imidazole derivatives have been successfully developed, offering a more streamlined and sustainable approach. asianpubs.orgresearchgate.netnih.gov
Applying these principles to the synthesis of this compound could involve several hypothetical sustainable routes. For instance, a one-pot, three-component reaction could be envisioned starting from a suitable glyoxal (B1671930) derivative, an ammonia source, and a formaldehyde (B43269) equivalent bearing an azide precursor. Such a reaction could potentially be carried out under solvent-free conditions or in a green solvent, possibly accelerated by microwave irradiation. The use of a reusable solid acid catalyst could also enhance the sustainability of the process.
Another approach could involve the functionalization of a pre-formed imidazole ring. For example, starting with 1H-imidazole-5-methanol, the conversion of the hydroxyl group to an azide could be achieved using greener reagents and conditions than traditional methods. This might involve an in-situ activation of the alcohol followed by reaction with a non-toxic azide source in an aqueous medium.
Research Findings on Green Synthesis of Imidazole Derivatives
The following table summarizes findings from various studies on the green synthesis of imidazole derivatives, highlighting the advantages of these methods over conventional approaches.
| Synthetic Method | Key Features | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with gentle heating. asianpubs.org | High yields, mild reaction conditions, easy set-up, reduced waste, and simplified purification. asianpubs.orgresearchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. nih.govderpharmachemica.comingentaconnect.com | Significantly reduced reaction times, higher yields, fewer by-products, and enhanced energy efficiency. nih.govderpharmachemica.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the chemical reaction. nih.gov | Enhanced reaction rates, improved yields, and reduced use of hazardous solvents. nih.gov |
| Biocatalysis | Uses natural catalysts like lemon juice. jipbs.comresearchgate.net | Inexpensive, readily available, biodegradable, and non-toxic catalyst; good yields and easy work-up. jipbs.comresearchgate.net |
| One-Pot Multicomponent Reactions | Combines three or more reactants in a single reaction vessel. nih.gov | High atom economy, reduced number of synthetic steps, minimized waste, and improved efficiency. nih.gov |
Chemical Reactivity and Mechanistic Studies of 5 Azidomethyl 1h Imidazole
Azide-Alkyne Cycloaddition (AAC) Reactions
Azide-Alkyne Cycloaddition (AAC) represents a class of [3+2] cycloaddition reactions between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. The thermal version of this reaction, known as the Huisgen cycloaddition, typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. nih.gov The advent of metal catalysis has revolutionized this transformation, offering remarkable control over the regioselectivity and allowing the reactions to proceed under much milder conditions. organic-chemistry.orgbeilstein-journals.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its exceptional reliability and specificity. organic-chemistry.orgnih.gov This reaction exclusively joins azides, such as 5-(azidomethyl)-1H-imidazole, with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles. nih.gov The process is characterized by a significant rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions. organic-chemistry.org
A defining feature of the CuAAC reaction is its exquisite regioselectivity. The reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst yields solely the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This high degree of control is a direct consequence of the reaction mechanism, which is distinct from the concerted pathway of the uncatalyzed thermal cycloaddition. The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination furnishes the stable 1,4-disubstituted triazole product. This mechanistic constraint prevents the formation of the 1,5-regioisomer, making CuAAC a highly predictable and valuable synthetic tool. mdpi.com
The active catalyst in CuAAC is the copper(I) ion. While Cu(I) salts like copper(I) iodide or bromide can be used directly, the catalyst is more commonly generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with a reducing agent like sodium ascorbate. nih.gov This approach is particularly convenient for reactions in aqueous media.
The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of coordinating ligands. These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and precipitation, and can accelerate the catalytic cycle. A variety of ligands have been developed for this purpose, including nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(benzyltriazolylmethyl)amine (TBTA). More recently, N-heterocyclic carbene (NHC) ligands have also been shown to be effective. nih.gov The imidazole (B134444) moiety within the this compound substrate itself may also play a role in coordinating with the copper catalyst, potentially influencing the reaction kinetics. For instance, self-assembly of copper sulfate with a poly(imidazole-acrylamide) amphiphile has been shown to create a highly active and reusable catalyst for CuAAC reactions. organic-chemistry.org
Below is a table summarizing typical catalytic systems used in CuAAC reactions.
| Catalyst Precursor | Reducing Agent | Ligand (Optional) | Typical Solvent(s) |
| CuSO₄·5H₂O | Sodium Ascorbate | Tris(benzyltriazolylmethyl)amine (TBTA) | t-BuOH/H₂O, DMSO |
| CuI | None | N,N-Diisopropylethylamine (DIPEA) | THF, CH₂Cl₂ |
| CuBr | None | PMDETA | DMF, CH₃CN |
| [Cu(CH₃CN)₄]PF₆ | None | Bathocuproine disulfonate | H₂O |
The CuAAC reaction involving azides like this compound is compatible with a wide array of terminal alkynes bearing diverse functional groups. The mild reaction conditions tolerate many sensitive functionalities, including alcohols, carboxylic acids, amines, and esters. This broad scope has made CuAAC a premier bioconjugation technique. nih.gov Both electron-rich and electron-poor terminal alkynes generally participate effectively in the reaction.
The primary limitation of the CuAAC is its general requirement for terminal alkynes. Internal alkynes are typically unreactive under standard CuAAC conditions. nih.gov Sterically hindered terminal alkynes may also exhibit reduced reaction rates or require more forcing conditions to proceed to completion. Furthermore, certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst, leading to inhibition or catalyst poisoning.
The table below illustrates the expected products from the reaction of this compound with various alkyne substrates under CuAAC conditions.
| Alkyne Substrate | Expected Product |
| Phenylacetylene | 5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-imidazole |
| Propargyl alcohol | (1-((1H-imidazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| 3-Butyn-1-ol | 2-(1-((1H-imidazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)ethanol |
| Ethyl propiolate | Ethyl 1-((1H-imidazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate |
| 1-Ethynyl-4-fluorobenzene | 5-((4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-imidazole |
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer of the triazole product. chesci.com This reaction is particularly valuable for synthesizing 1,5-disubstituted 1,2,3-triazoles, which are not accessible through the copper-catalyzed route. nih.govnih.gov
The RuAAC reaction exhibits a distinct and complementary regioselectivity to CuAAC, exclusively producing 1,5-disubstituted 1,2,3-triazoles from the reaction of azides and terminal alkynes. nih.gov This change in regiochemical outcome is due to a fundamentally different reaction mechanism. The catalytic cycle is proposed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov
The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl (Cp*) ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (COD = 1,5-cyclooctadiene). nih.govnih.gov Unlike CuAAC, the RuAAC reaction is also capable of reacting with internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. nih.gov
The table below shows a comparison of the products obtained from CuAAC and RuAAC reactions with this compound and a terminal alkyne.
| Starting Materials | Catalyst System | Product Regioisomer |
| This compound + Phenylacetylene | Cu(I) | 5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-imidazole (1,4-disubstituted) |
| This compound + Phenylacetylene | [Cp*RuCl(COD)] | 5-((5-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-imidazole (1,5-disubstituted) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. This reaction relies on the high ring strain of cyclooctyne (B158145) derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, leading to the formation of a stable triazole ring. This compound, possessing a primary azide, is an excellent substrate for SPAAC reactions.
Reactivity with Cycloalkynes
The reactivity of this compound in SPAAC reactions is critically dependent on the structure of the cycloalkyne partner. The rate of the cycloaddition is influenced by factors such as the degree of ring strain, steric hindrance around the alkyne, and the electronic properties of the cycloalkyne. Generally, more strained and sterically accessible cyclooctynes exhibit faster reaction kinetics.
While specific kinetic data for the reaction of this compound with a wide range of cycloalkynes is not extensively documented in dedicated studies, the reactivity can be reliably inferred from studies on other primary azides. Primary azides, such as the one in this compound, generally exhibit high reactivity in SPAAC due to minimal steric hindrance.
Research investigating the kinetics of various cyclooctynes with primary azides provides a valuable framework for understanding the expected reactivity of this compound. For instance, studies comparing different cyclooctynes have established a general reactivity trend. DIBAC (dibenzoazacyclooctyne) and BCN (bicyclo[6.1.0]nonyne) are common examples of cyclooctynes used in these reactions. The steric accessibility of the alkyne in BCN and the electronic activation in derivatives of dibenzocyclooctyne influence their reaction rates with azides. For primary azides, second-order rate constants can vary by orders of magnitude depending on the cycloalkyne used. nih.gov
The following table summarizes representative second-order rate constants for the reaction of a primary azide (benzyl azide, a common model) with various cyclooctynes, which can be considered indicative of the reactivity of this compound.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes.
| Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| BCN | 0.012 - 0.024 | nih.gov |
| DIBO | ~0.3 | nih.gov |
| ADIBO | 0.90 | nih.gov |
| DIBAC | ~1.0 | wikipedia.org |
Denitrogenative Transformations of the Azido (B1232118) Group
The azido group of this compound can undergo transformations involving the loss of a molecule of dinitrogen (N₂), typically through thermal or photochemical induction. These denitrogenative processes lead to the formation of highly reactive intermediates, primarily nitrenes, which can then participate in a variety of intramolecular reactions.
Generation and Reactivity of Nitrene Intermediates
Upon thermolysis or photolysis, this compound is expected to extrude N₂ to generate the corresponding nitrene intermediate, 5-(nitrenomethyl)-1H-imidazole. Nitrenes are highly reactive species characterized by a nitrogen atom with a sextet of electrons, making them potent electrophiles. wikipedia.org The generated nitrene can exist in either a singlet or a triplet state, with the singlet state often being the initial product of azide decomposition. wikipedia.org
The reactivity of the nitrene intermediate is diverse and includes C-H insertion, addition to double bonds (aziridination), and rearrangements. For the 5-(nitrenomethyl)-1H-imidazole intermediate, intramolecular reactions are highly probable due to the proximity of the reactive nitrene to the imidazole ring and its substituents.
Subsequent Cyclization and Rearrangement Pathways
The nitrene generated from this compound is poised for intramolecular reactions. One plausible pathway involves the insertion of the nitrene into a C-H bond of the imidazole ring or the methylene (B1212753) bridge. For instance, insertion into the C2-H or C4-H bond of the imidazole ring would lead to the formation of fused heterocyclic systems.
Rearrangements are also a common fate for nitrene intermediates. researchgate.net In the case of 5-(nitrenomethyl)-1H-imidazole, a potential rearrangement could involve the migration of a group to the electron-deficient nitrogen atom. While specific studies on the rearrangement of this particular nitrene are scarce, analogous systems, such as pyrazole (B372694) nitrenes, have been shown to undergo ring-opening and fragmentation pathways. nih.gov For example, the thermal decomposition of aryl 2-azidophenyl sulphones leads to nitrene-induced cyclizations and rearrangements, highlighting the complex reactivity of such intermediates. rsc.org
Another possibility is the intramolecular cyclization involving the π-system of the imidazole ring, which could lead to the formation of strained bicyclic intermediates that might subsequently rearrange to more stable products. The exact pathway would likely be influenced by the reaction conditions (e.g., temperature, solvent) and the electronic nature of the imidazole ring.
Reductive Transformations of the Azidomethyl Moiety
The azidomethyl group in this compound can be readily reduced to an aminomethyl group. This transformation is a fundamental and widely used reaction in organic synthesis, providing a straightforward route to primary amines.
Formation of Aminomethyl Derivatives
The reduction of the azide to a primary amine, in this case, the formation of 5-(aminomethyl)-1H-imidazole, can be achieved through various established methods. Common reductive procedures include:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Staudinger Reduction: This two-step process involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide.
Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a co-reagent can also effect the reduction of azides to amines. However, the high reactivity of these reagents requires careful control of reaction conditions to avoid side reactions, especially with a heterocyclic system like imidazole.
The resulting 5-(aminomethyl)-1H-imidazole is a valuable building block in medicinal chemistry and materials science, as the primary amine can be further functionalized to introduce a wide range of substituents.
Orthogonal Derivatization Strategies
The structure of this compound possesses two primary reactive sites amenable to orthogonal derivatization: the azide group and the imidazole ring's N-H proton. This allows for selective functionalization, where one group can be modified while the other remains intact, enabling the synthesis of complex molecular architectures.
The azide moiety is a well-established functional group for bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and specific, proceeding under mild conditions without interfering with most other functional groups, including the imidazole ring. This allows for the covalent attachment of this compound to molecules containing an alkyne handle, such as biomolecules or functionalized polymers.
Concurrently, the imidazole ring offers its own handles for derivatization. The "pyrrole-like" nitrogen (N-1) is acidic (pKa ≈ 14.5) and can be deprotonated by a strong base to form an imidazolate anion. globalresearchonline.net This anion is a potent nucleophile and can be readily alkylated or acylated. Alternatively, the "pyridine-like" nitrogen (N-3) is basic and can be targeted by electrophiles. globalresearchonline.net By employing protecting group strategies for the imidazole nitrogen, the orthogonality of these transformations can be ensured. For instance, protection of the N-H proton allows for exclusive reaction at the azide, while subsequent deprotection frees the imidazole for further modification.
| Reactive Site | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Azidomethyl Group (-CH₂N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH), Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole derivative |
| Azidomethyl Group (-CH₂N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivative (e.g., DIBO, BCN) | 1,2,3-Triazole derivative |
| Imidazole N-H | N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | N-1 Alkylated imidazole |
| Imidazole N-H | N-Acylation | Acyl chloride (R-COCl), Base (e.g., Triethylamine) | N-1 Acylated imidazole |
Other Chemical Transformations Involving the Azidomethyl or Imidazole Core
Nucleophilic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, which generally makes it resistant to nucleophilic aromatic substitution (SNAr). globalresearchonline.net Such reactions are typically difficult to achieve unless the ring is activated by the presence of strongly electron-withdrawing groups, such as a nitro group. globalresearchonline.netresearchgate.net The position most susceptible to nucleophilic attack in an activated imidazole ring is the C-2 position. chemistry-online.compharmaguideline.comnih.gov
In the case of this compound, the azidomethyl group is not a sufficiently strong electron-withdrawing group to significantly activate the imidazole core towards nucleophilic attack. Therefore, direct displacement of a hydride on the ring by a nucleophile is not a feasible reaction. For a nucleophilic substitution to occur, a leaving group, such as a halogen, would first need to be installed on the ring. Even then, the reaction would likely require harsh conditions. Studies on halo-nitroimidazoles have shown that nucleophiles can displace the halogen, demonstrating the necessity of ring activation for such transformations. researchgate.net
Electrophilic Attack on the Imidazole Nitrogen
The imidazole ring contains two nitrogen atoms with distinct electronic properties. The N-3 nitrogen, which resembles that of pyridine, possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This makes N-3 the basic center of the molecule and the primary site for electrophilic attack. globalresearchonline.netuobabylon.edu.iq Protonation with acids, alkylation with alkyl halides, and acylation with acyl chlorides will preferentially occur at the N-3 position to form a symmetric imidazolium (B1220033) cation. globalresearchonline.netpharmaguideline.com
It is important to note that this compound exists as a mixture of tautomers in equilibrium with 4-(azidomethyl)-1H-imidazole, as the N-H proton can reside on either nitrogen atom. globalresearchonline.net While electrophilic attack on the neutral molecule occurs at the basic N-3 position, reaction via the imidazolate anion (formed by deprotonation of N-1) can lead to a mixture of N-1 substituted 4- and 5-isomers.
Comprehensive Mechanistic Investigations (e.g., Cyclic Voltammetry, Radical Clock Experiments)
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a molecule. A CV experiment on this compound would provide information on its oxidation and reduction potentials, as well as the stability of the resulting radical ions.
The imidazole moiety can undergo oxidation at the electron-rich ring system. The potential at which this occurs is influenced by the substituents on the ring. The azide group is known to be reducible at negative potentials. A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential at a working electrode (such as glassy carbon) versus a reference electrode (e.g., Ag/AgCl). researchgate.net The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The separation between the anodic and cathodic peak potentials (ΔEp) can give insight into the reversibility and kinetics of the electron transfer process. acs.org
| Process | Potential (V vs. Ag/AgCl) | Characteristics | Notes |
|---|---|---|---|
| Imidazole Ring Oxidation | +1.0 to +1.5 V | Irreversible | Oxidation of the π-system, potential is dependent on solvent and electrode material. |
| Azide Group Reduction | -1.5 to -2.0 V | Irreversible | Reduction often leads to N₂ extrusion and formation of an amine or related products. |
Radical Clock Experiments
Radical clock experiments are a kinetic tool used to detect the presence of transient radical intermediates and measure the rates of fast radical reactions. illinois.eduwindows.net A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. If a reaction is suspected to proceed via a radical intermediate, a radical clock can be incorporated into the substrate. The detection of rearranged products provides evidence for the radical mechanism, and the ratio of rearranged to unrearranged products can be used to calculate the rate of the competing reaction. illinois.edu
In the context of this compound, a radical clock experiment could be designed to probe a reaction mechanism involving, for example, hydrogen abstraction from the methylene bridge to form a 5-(azidyl-radical)-methyl-1H-imidazole intermediate. Alternatively, reactions involving the azide radical (N₃•), which can be generated photochemically or from reagents like bromine azide, could be studied. researchgate.net For instance, if the addition of an azide radical to a double bond was being investigated, a substrate containing a 5-hexenyl radical clock could be employed. Cyclization of the 5-hexenyl radical competes with the intermolecular trapping reaction, and the product distribution reveals information about the reaction kinetics. windows.net The absence of rearranged products would suggest that a radical intermediate is either not formed or has a lifetime too short to allow for rearrangement. chempedia.info
Derivatives and Analogues Derived from 5 Azidomethyl 1h Imidazole
Structural Modifications of the Imidazole (B134444) Ring
The imidazole ring of 5-(azidomethyl)-1H-imidazole offers multiple sites for structural modification, primarily at the nitrogen atoms and the carbon atoms of the heterocyclic core. These modifications can significantly influence the physicochemical and biological properties of the resulting molecules.
N-Substituted Imidazoles
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily substituted with a variety of functional groups. The synthesis of N-substituted imidazole derivatives is a common strategy to modulate their biological activity and pharmacokinetic properties. While specific examples detailing the N-substitution of this compound are not extensively documented in publicly available literature, general methods for N-alkylation and N-arylation of imidazoles are well-established. For instance, the reaction of an imidazole with an alkyl halide in the presence of a base is a standard procedure for N-alkylation.
A variety of N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial activities. In one study, a series of N-substituted imidazoles were prepared by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which was then reacted with different amines to yield the desired N-substituted products.
| Starting Imidazole | Reagent | Product Class |
| Imidazole | Ethyl chloroacetate, then various amines | N-substituted imidazole derivatives |
This table is illustrative of general N-substitution methods for imidazoles and does not represent specific data for this compound due to a lack of available information.
C-Substituted Imidazoles
Substitution at the carbon atoms (C-2, C-4) of the imidazole ring allows for the introduction of a wide range of substituents, further expanding the chemical diversity of derivatives. Aryl groups are common substituents at the C-5 position of the imidazole ring, and their presence can confer significant biological activities, including anticancer properties. For example, a novel series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were synthesized and showed potent cytotoxic effects against various cancer cell lines mdpi.com.
While direct C-substitution on a pre-formed this compound ring can be challenging, the synthesis of C-substituted analogues often involves the construction of the imidazole ring from appropriately substituted precursors.
| Precursors | Product Class |
| 2-Arylhydrazinecarbothioamides and substituted phenacylbromides | 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones |
This table showcases a synthetic route to C-5 aryl substituted imidazoles, a general class of compounds related to the core structure of interest.
Extension and Functionalization at the Azidomethyl Group
The azidomethyl group is a key functional handle in this compound, enabling a variety of chemical transformations, most notably the formation of triazoles and its conversion to other nitrogen-containing functionalities.
Formation of Triazole-Linked Conjugates
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. The azido (B1232118) group of this compound can readily participate in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions. This reaction allows for the facile conjugation of the imidazole moiety to a wide range of molecules, including biomolecules, polymers, and other small molecules, to create novel hybrid structures.
The synthesis of imidazole-1,2,3-triazole hybrids has been explored for their potential anticancer activity mdpi.com. In a representative approach, a thiopropargylated-imidazole was reacted with various organoazides via a copper(I)-catalyzed click reaction to yield a library of imidazole-1,2,3-triazole hybrids mdpi.com. While this example illustrates the general principle, specific studies employing this compound in such conjugations are needed to fully explore its potential.
| Reactants | Reaction Type | Product |
| Thiopropargylated-imidazole and organoazides | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Imidazole-1,2,3-triazole hybrids |
This table illustrates the general principle of forming imidazole-triazole hybrids via click chemistry.
Conversion to Amine, Amide, or Other Nitrogen-Containing Linkages
The azide (B81097) group can be readily reduced to a primary amine, providing a versatile intermediate for further functionalization. The resulting 5-(aminomethyl)-1H-imidazole can then be converted into a variety of other nitrogen-containing linkages, such as amides, sulfonamides, and ureas. The reduction of azides to amines can be achieved using various reagents, including catalytic hydrogenation (e.g., H2/Pd-C) or reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (Staudinger reaction).
Once the amine is formed, standard peptide coupling reagents can be employed to form amide bonds with carboxylic acids. This opens up possibilities for creating peptide-imidazole conjugates and other complex molecules.
| Starting Material | Transformation | Product |
| This compound | Reduction of azide | 5-(Aminomethyl)-1H-imidazole |
| 5-(Aminomethyl)-1H-imidazole | Amide coupling with a carboxylic acid | 5-(Amido-methyl)-1H-imidazole derivative |
This table outlines the synthetic pathway from the azidomethyl group to an amide linkage, a key transformation for creating diverse derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For 5-(azidomethyl)-1H-imidazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to establish the precise atomic connectivity and gain insights into the electronic environment of each nucleus.
¹H, ¹³C, and 2D NMR Techniques for Connectivity and Configuration
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the azidomethyl substituent. The chemical shifts of the imidazole protons would provide information about the electronic nature of the ring, while the signal for the methylene (B1212753) protons of the azidomethyl group would confirm the presence of this functional group.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. This includes the carbon atoms of the imidazole ring and the methylene carbon of the azidomethyl group.
To definitively establish the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC experiment would correlate the signals of directly bonded proton and carbon atoms, while an HMBC experiment would reveal longer-range correlations (typically over two to three bonds), thereby confirming the attachment of the azidomethyl group to the C5 position of the imidazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 (imidazole) | 7.8 - 8.2 | - |
| H4 (imidazole) | 7.0 - 7.4 | - |
| CH₂ (azidomethyl) | 4.5 - 4.9 | - |
| NH (imidazole) | 10.0 - 12.0 | - |
| C2 (imidazole) | - | 135 - 140 |
| C4 (imidazole) | - | 118 - 122 |
| C5 (imidazole) | - | 128 - 132 |
| CH₂ (azidomethyl) | - | 50 - 55 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Correlation with Theoretically Calculated Chemical Shifts
To further validate the experimental NMR data, theoretical calculations of NMR chemical shifts using computational methods such as Density Functional Theory (DFT) would be performed. By comparing the experimentally observed chemical shifts with the theoretically calculated values, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the experimental and theoretical data can also provide insights into conformational preferences or solvent effects.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule. For this compound, HRMS analysis would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated mass for the chemical formula C₄H₅N₅. A close match between the measured and calculated masses (typically within a few parts per million) would provide strong evidence for the proposed elemental composition.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |
| [C₄H₅N₅+H]⁺ | 124.0618 | Data not available | Data not available |
| [C₄H₅N₅+Na]⁺ | 146.0437 | Data not available | Data not available |
Note: Experimental data is required to complete this table.
X-Ray Diffraction Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles.
Molecular Conformation and Stereochemistry
The X-ray crystal structure would reveal the preferred conformation of the this compound molecule in the solid state. This includes the orientation of the azidomethyl group relative to the imidazole ring. As the molecule is achiral, there are no stereochemical centers to be determined.
Intermolecular Interactions and Crystal Packing Analysis
Analysis of the crystal packing would provide valuable information about the intermolecular interactions that govern the solid-state architecture. These interactions could include hydrogen bonding involving the imidazole N-H, as well as dipole-dipole interactions and van der Waals forces. Understanding the crystal packing is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Note: Experimental crystallographic data is required to complete this table.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is best understood as a superposition of the vibrational signatures of its constituent parts: the imidazole ring, the methylene linker (-CH₂-), and the azide (B81097) moiety (-N₃).
The most diagnostically significant vibration for this compound is the asymmetric stretch of the azide group (νₐₛ(N₃)). This mode produces a strong and sharp absorption band in the FT-IR spectrum, typically appearing in the range of 2100–2090 cm⁻¹. mdpi.com This peak is highly characteristic and its presence is a definitive indicator of the azide functionality. researchgate.netresearchgate.net The corresponding symmetric stretch (νₛ(N₃)) is found at a lower frequency, generally between 1330 cm⁻¹ and 1269 cm⁻¹, though it is often weaker in intensity in the IR spectrum. mdpi.comresearchgate.net
The imidazole ring contributes a number of characteristic bands. The N-H stretching vibration is typically observed as a broad band in the region of 3500-3000 cm⁻¹. sci.am Aromatic C-H stretching vibrations from the imidazole ring appear between 3100 cm⁻¹ and 3000 cm⁻¹. sci.amresearchgate.net The stretching vibrations of the C=C and C-N bonds within the heterocyclic ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region. sci.amniscpr.res.in Specifically, bands around 1593 cm⁻¹ can be attributed to C=C stretching, while C-N stretching modes are found near 1486 cm⁻¹ and 1325 cm⁻¹. sci.am
The methylene group (-CH₂-) that links the imidazole ring to the azide group also presents characteristic vibrations. Aliphatic C-H stretching modes are expected in the 3000–2850 cm⁻¹ range. niscpr.res.in Furthermore, a C-H scissoring (bending) vibration for the methylene group is anticipated near 1330 cm⁻¹. niscpr.res.in
The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| N-H Stretch | Imidazole Ring | 3500 - 3000 | FT-IR |
| Aromatic C-H Stretch | Imidazole Ring | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 3000 - 2850 | FT-IR, Raman |
| Asymmetric Azide Stretch (νₐₛ(N₃)) | Azide (-N₃) | 2100 - 2090 | FT-IR |
| C=C / C=N Ring Stretch | Imidazole Ring | 1650 - 1400 | FT-IR, Raman |
| Symmetric Azide Stretch (νₛ(N₃)) | Azide (-N₃) | 1330 - 1260 | FT-IR, Raman |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophores present in this compound are the imidazole ring and the azide group, both of which contribute to its UV-Vis absorption profile.
The aromatic imidazole ring is the primary chromophore and is expected to undergo a high-energy π → π* transition. For the parent 1H-imidazole molecule, a characteristic absorption maximum (λmax) is observed around 209 nm. mdpi.com This intense absorption is due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized heterocyclic system.
The azide functional group also exhibits characteristic electronic transitions. Organic azides typically display a weak absorption band around 280-290 nm, which is attributed to a symmetry-forbidden n → π* transition. This involves the excitation of an electron from a non-bonding orbital on one of the nitrogen atoms to an antibonding π* orbital. A more intense π → π* transition for the azide group is expected at shorter wavelengths, likely below 230 nm, which may overlap with the strong absorption from the imidazole ring.
Therefore, the UV-Vis spectrum of this compound is predicted to show at least two absorption bands: an intense band below 220 nm dominated by the π → π* transitions of both the imidazole and azide moieties, and a much weaker n → π* band at longer wavelengths (around 280 nm) originating from the azide group.
The table below outlines the anticipated electronic transitions for this compound.
| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Imidazole Ring | ~209 | Strong |
| π → π | Azide (-N₃) | < 230 | Strong |
| n → π* | Azide (-N₃) | 280 - 290 | Weak |
Computational and Theoretical Studies on 5 Azidomethyl 1h Imidazole and Its Derivatives
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost. nih.gov Calculations for imidazole (B134444) derivatives are often performed using functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like 5-(azidomethyl)-1H-imidazole, which has rotatable bonds, it is crucial to explore the conformational energy landscape. This involves identifying different stable conformers (rotational isomers) and the transition states that connect them. By calculating the relative energies of these conformers, the most likely shapes of the molecule at a given temperature can be predicted. This analysis is vital as the conformation of a molecule can significantly influence its chemical and biological activity.
The electronic structure of a molecule dictates its chemical properties and reactivity. DFT calculations provide a wealth of information about how electrons are distributed within a molecule and their corresponding energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For illustrative purposes, the calculated frontier molecular orbital energies and the HOMO-LUMO gap for 4-(azidomethyl)-6-isopropyl-2H-chromen-2-one at the B3LYP level of theory with various basis sets are presented in the table below. researchgate.net
| Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 6-31G | -6.52 | -2.10 | 4.43 |
| 6-31++G | -6.81 | -2.42 | 4.39 |
| 6-31G | -6.39 | -1.93 | 4.47 |
| 6-31++G | -6.70 | -2.29 | 4.42 |
| 6-311G | -6.74 | -2.31 | 4.43 |
| 6-311++G | -6.84 | -2.43 | 4.41 |
| 6-311G | -6.61 | -2.15 | 4.46 |
| 6-311++G | -6.74 | -2.32 | 4.43 |
Data sourced from a DFT study on 4-(azidomethyl)-6-isopropyl-2H-chromen-2-one. researchgate.net
According to Koopman's theorem, the ionization potential (the energy required to remove an electron) can be approximated by the negative of the HOMO energy, while the electron affinity (the energy released when an electron is added) can be approximated by the negative of the LUMO energy. These values are crucial for understanding the behavior of a molecule in electron transfer reactions.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
These approximations, while useful, are known to have limitations due to electron relaxation effects not being fully accounted for in this simple model. kit.edu
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate likely sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to attack by nucleophiles. Green areas represent regions of neutral potential.
Global and local reactivity descriptors, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity. cuny.edu
Global Reactivity Descriptors:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as:
χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as:
η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2
Global Softness (S): The reciprocal of chemical hardness.
S = 1 / η
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as:
ω = χ² / (2η)
Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.
These descriptors help in comparing the reactivity of different molecules and in predicting the direction of charge transfer in a reaction. cuny.edu
Local Reactivity Descriptors (Fukui Functions):
Fukui functions are used to identify the most reactive sites within a molecule. They indicate the change in the electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where a nucleophile, electrophile, or radical will most likely attack.
Prediction of Spectroscopic Properties
Theoretical NMR Chemical Shift Calculations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. This method, typically employed with Density Functional Theory (DFT) (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically Tetramethylsilane (TMS).
For this compound, calculations would provide predicted ¹H and ¹³C chemical shifts for the protons and carbons of the imidazole ring and the azidomethyl substituent. The results would be presented in a table comparing theoretical values to any available experimental data to assess the accuracy of the computational model. Such a table would typically list the atom, its calculated isotropic shielding value (σ_iso in ppm), and the final calculated chemical shift (δ_calc in ppm).
Simulated Electronic Spectra and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (like UV-Vis) and analyzing the underlying electronic transitions. The calculation provides the excitation energies (corresponding to absorption wavelengths, λ_max), oscillator strengths (f), and the nature of the transitions (e.g., n→π, π→π).
A computational study on this compound would identify the key electronic transitions, their corresponding wavelengths, and the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). The findings would be summarized in a data table listing the calculated λ_max, oscillator strength, and the orbital contributions for the most significant electronic transitions.
Quantum Chemical Topology Approaches
Atoms in Molecules (AIM) Analysis of Bonding and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. The analysis locates bond critical points (BCPs) between atoms and evaluates properties at these points, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP). The sign of the Laplacian indicates the nature of the interaction: negative values (∇²ρ_BCP < 0) are characteristic of shared-shell (covalent) interactions, while positive values (∇²ρ_BCP > 0) indicate closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).
For this compound, an AIM analysis would provide quantitative data on the covalent bonds within the molecule and any significant intramolecular non-covalent interactions. A data table would present these findings, listing the bond/interaction, the value of ρ_BCP, and the value and sign of ∇²ρ_BCP.
Noncovalent Interaction (NCI) Index Analysis for Weak Interactions
The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The analysis generates 3D isosurfaces that are colored to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
An NCI analysis of this compound would reveal the nature and spatial location of weak intramolecular and intermolecular interactions that stabilize the molecular structure or crystal packing. The results are typically presented as graphical plots rather than extensive data tables.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The analysis maps various properties onto a surface defined around a molecule, with the color intensity indicating the strength of intermolecular contacts. A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative percentage breakdown of each type of contact (e.g., H···H, N···H, C···H).
Computational Elucidaion of Reaction Mechanisms and Transition States
While direct computational studies specifically detailing the reaction mechanisms and transition states of this compound are not extensively available in the current literature, a robust understanding can be extrapolated from theoretical investigations into analogous organic azides and imidazole derivatives. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of these reactions, offering insights into reaction pathways, transition state geometries, and activation energies.
1,3-Dipolar Cycloaddition Reactions
The azido (B1232118) group is well-known for undergoing 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." Computational studies on various organic azides reacting with different dipolarophiles, such as alkynes and alkenes, provide a framework for understanding the reactivity of this compound.
DFT calculations, often employing functionals like B3LYP, have been instrumental in analyzing the mechanism of these cycloadditions. nih.govmdpi.com These studies consistently show that the reaction proceeds through a concerted, though often asynchronous, transition state. nih.gov The asynchronicity is influenced by the electronic nature of both the azide (B81097) and the dipolarophile.
The reactivity and regioselectivity of these cycloadditions are governed by Frontier Molecular Orbital (FMO) theory. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction rate. Substituents on both the azide and the dipolarophile can significantly alter these orbital energies, thereby influencing the activation barrier. For instance, electron-withdrawing groups on the dipolarophile generally lower its LUMO energy, accelerating the reaction with the HOMO of the azide. acs.org
A theoretical investigation into the 1,3-dipolar cycloaddition of various substituted azides with guanidine (B92328) highlighted the influence of the substituent on the activation energy. The calculations, performed at the B3LYP/6-311+G(2d,p) level, showed that electron-withdrawing groups on the azide can lower the activation barrier. nih.gov
Table 1: Calculated Activation Energies for the 1,3-Dipolar Cycloaddition of Substituted Azides with Guanidine
| Azide Substituent | Activation Energy (Ea, kcal/mol) |
|---|---|
| Hydrogen (unsubstituted) | Varies by reaction direction |
| Phenyl | Lower than unsubstituted |
| Perfluorophenyl | Lowest energy barrier |
| Benzoyl | Lower than phenyl |
| Methyl | Higher than unsubstituted |
| Benzyl | Higher than unsubstituted |
This table is generated based on findings from a study on substituted azides and guanidine, serving as an analogy for the reactivity of this compound. nih.gov
In the context of this compound, the imidazole ring itself can act as an electronic modulator. Its electron-donating or withdrawing character will influence the energy of the azide's frontier orbitals and, consequently, the activation barriers of its cycloaddition reactions.
Thermal Decomposition
Organic azides can undergo thermal decomposition to yield nitrenes, which are highly reactive intermediates. Computational studies have been employed to investigate the energetics and mechanisms of this process. researchgate.net The decomposition can proceed through a concerted mechanism where the C-N bond cleaves and dinitrogen is expelled simultaneously, or a stepwise mechanism involving a nitrene intermediate.
DFT and MP2 methods have been used to calculate the activation barriers for the thermal decomposition of various organic azides. researchgate.net These studies indicate that the stability of the resulting nitrene and the strength of the C-N bond are crucial factors in determining the decomposition pathway and its energy requirements. For alkyl azides, the decomposition typically leads to the formation of a singlet nitrene, which can then undergo various subsequent reactions such as C-H bond insertion or rearrangement. researchgate.netdntb.gov.ua
The presence of the imidazole ring in this compound would likely influence the stability of the transition state for N₂ extrusion and the resulting nitrene intermediate. The specific electronic effects of the imidazole moiety would need to be computationally modeled to determine the precise activation energy and preferred reaction pathway.
Influence of the Imidazole Moiety
While specific computational studies on the reaction mechanisms of the azidomethyl group attached to an imidazole ring are scarce, the imidazole ring itself is known to participate in various reactions. Its aromaticity and the presence of two nitrogen atoms allow it to act as both a nucleophile and, when protonated, an electrophile. uobasrah.edu.iqchemijournal.com In the context of this compound, the imidazole ring can influence the reactivity of the azidomethyl group through inductive and resonance effects. Computational modeling would be essential to quantify these effects on the transition states of reactions involving the azido group.
Applications in Chemical Synthesis and Materials Science
As a Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, 5-(azidomethyl)-1H-imidazole is prized for its ability to introduce the imidazole (B134444) moiety and a reactive handle for further molecular elaboration. The imidazole ring itself is a key structural component in many biologically active compounds, including natural products like histidine and purines. nih.govtsijournals.com
| Reaction Type | Reactant | Product Core Structure | Key Features |
| 1,3-Dipolar Cycloaddition | Terminal Alkyne | Imidazole-methylene-triazole | High yield, high regioselectivity (CuAAC), forms stable triazole link. organic-chemistry.orgnih.gov |
| Staudinger Ligation | Phosphine (B1218219) | Imidazole-methylene-aza-ylide | Forms an iminophosphorane, a versatile intermediate for further synthesis. acs.org |
| Reduction | Reducing Agents (e.g., H₂/Pd, LiAlH₄) | 5-(aminomethyl)-1H-imidazole | Converts azide (B81097) to a primary amine for amidation, alkylation, etc. |
This table outlines the primary transformations of the azidomethyl group, enabling the construction of diverse molecular frameworks.
While the formation of triazoles is its most common application, the azide group is a gateway to a variety of other nitrogen-rich functionalities. rsc.org The high nitrogen content of such compounds often correlates with high energy density, making them of interest in the field of energetic materials. rsc.orgdntb.gov.ua Beyond triazoles, azides can be transformed into other important nitrogen-containing scaffolds. For instance, the Staudinger ligation reaction with phosphines can convert the azide into an aza-ylide, which can then be used in reactions like the aza-Wittig reaction to form imines and subsequently other heterocycles. acs.org Furthermore, the reduction of the azide group yields a primary amine, 5-(aminomethyl)-1H-imidazole. This amine provides a new site for chemical modification, allowing for the construction of amides, sulfonamides, and other functionalities, thereby expanding the molecular diversity accessible from the starting material.
Development of Functional Materials
The same reactivity that makes this compound a useful building block in synthesis also allows for its incorporation into larger material structures, imparting the specific chemical properties of the imidazole ring onto polymers and surfaces.
Polymers containing imidazole groups have attracted significant interest for a variety of applications, including as polymer electrolytes in fuel cells and batteries, catalysts, and gene delivery vectors. nih.govresearchgate.netrsc.org There are two primary strategies for integrating this compound into polymer structures.
Grafting-to Approach : In this method, a pre-formed polymer is functionalized with alkyne groups. Subsequently, this compound is attached to the polymer backbone via the CuAAC "click" reaction. This is a highly efficient method for modifying existing polymers and creating functional materials with precisely controlled properties. chemicalbook.com
Polymerization of a Functional Monomer : Alternatively, the imidazole itself can be modified to become a polymerizable monomer. For example, by attaching a vinyl group to the nitrogen of the imidazole ring, a monomer like 1-vinylimidazole (B27976) is created, which can then be polymerized. rsc.orgchemicalbook.com While this does not directly use this compound as the monomer, a similar strategy could be employed, followed by polymerization to create a polymer with pendant azidomethyl groups ready for further "click" modifications.
Imidazole-containing polymers, and their quaternized imidazolium (B1220033) salt analogues, are used to create materials like poly(ionic liquid)s, which have applications in energy storage and sensor technology. researchgate.netmdpi.com
Immobilizing specific chemical functionalities on surfaces is crucial for applications in catalysis, chromatography, and biosensors. The "click" reaction is an ideal tool for surface modification due to its high efficiency and mild reaction conditions. Surfaces such as silica, glass, or gold nanoparticles can be chemically modified to present alkyne groups. These "activated" surfaces can then be treated with this compound, leading to the covalent attachment of imidazole moieties to the surface. This functionalization can alter the surface properties, for instance, by creating binding sites for metal ions or by changing the surface's hydrophilicity. Imidazolium salts derived from these surface-bound imidazoles can form polyelectrolyte brushes, which are useful for creating antimicrobial surfaces or controlling surface wetting properties. researchgate.net
Role in Chemical Probe Design and Bioconjugation Methodologies (General Chemical Biology Context)
The concept of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—is central to modern chemical biology. burleylabs.co.uknih.gov The azide group is arguably the most prominent bioorthogonal functional group due to its small size, stability, and lack of reactivity with biological molecules. nih.gov
The reaction between an azide and an alkyne (either copper-catalyzed or strain-promoted) is the premier "click" reaction used for bioconjugation. wikipedia.orgnih.gov In a typical experiment, a biomolecule of interest (e.g., a protein, nucleic acid, or sugar) is metabolically or synthetically labeled with an alkyne. Then, a probe molecule containing an azide, such as this compound, is added. The click reaction selectively joins the probe to the biomolecule, allowing it to be visualized (if the probe is a fluorophore), isolated (if the probe is a purification tag like biotin), or studied.
In this context, this compound serves as a bifunctional linker. The azide group acts as the bioorthogonal "handle" for attachment, while the imidazole ring can serve various functions. It can act as a ligand for metal ions, a component of a pH-sensitive probe, or simply a core scaffold to which other functionalities are attached. burleylabs.co.uk This enables researchers to tag and study biomolecules within the complex environment of a living cell. nih.govnih.gov
| Application Area | Key Function of this compound | Resulting Product/System |
| Organic Synthesis | Introduces imidazole and azide functionalities | Complex heterocycles, nitrogen-rich compounds. rsc.orgmdpi.com |
| Polymer Chemistry | Functionalizes polymer backbones via "click" reaction | Imidazole-containing polymers, poly(ionic liquid)s. researchgate.netmdpi.com |
| Surface Science | Covalently attaches imidazole to surfaces | Modified surfaces with tailored properties (e.g., for catalysis). |
| Chemical Biology | Acts as a bioorthogonal linker/probe | Labeled biomolecules for imaging or pull-down experiments. burleylabs.co.uknih.gov |
This table summarizes the diverse applications of this compound across different scientific disciplines.
Q & A
(Basic) What are the key synthetic routes for preparing 5-(azidomethyl)-1H-imidazole derivatives?
The synthesis of this compound derivatives typically involves:
- Multi-step functionalization : Reacting imidazole precursors with azidomethyl groups under controlled conditions. For example, describes the synthesis of substituted imidazoles using coupling reactions with aryl thiazole-triazole acetamide derivatives in solvents like DMF, catalyzed by CuI .
- Transition-metal-free approaches : highlights a base-promoted method for spiro-fused imidazolone derivatives, avoiding metal catalysts and achieving yields up to 86% under mild conditions .
- One-pot synthesis : outlines a tandem three-component reaction using hydrazines, aldehydes, and ketones, producing tetrasubstituted imidazoles with yields optimized via solvent selection (e.g., ethanol) and reflux conditions .
(Advanced) How can molecular docking studies optimize this compound derivatives for kinase inhibition (e.g., EGFR or TGF-β)?
Methodology includes:
- Target preparation : Retrieve kinase structures (e.g., EGFR PDB: 1M17) and prepare ligand libraries of imidazole derivatives.
- Docking simulations : Use software like AutoDock Vina to predict binding poses. demonstrated that substituents like halogens (Cl, Br) enhance hydrophobic interactions in EGFR’s ATP-binding pocket, with docking scores correlating to IC50 values .
- Pose validation : Compare with co-crystallized ligands (e.g., erlotinib). showed derivatives like 9c (purple pose) forming hydrogen bonds with Met793, critical for selectivity .
(Basic) What analytical techniques confirm the structure and purity of this compound derivatives?
Critical techniques:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR validate substituent positions (e.g., azidomethyl proton shifts at δ 4.2–4.5 ppm) .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]<sup>+</sup> for 3ac in : m/z 397.12) .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (±0.3% tolerance) to verify purity .
(Advanced) How should contradictory cytotoxicity data for this compound analogs be resolved in preclinical studies?
Strategies include:
- Dose-response validation : Repeat assays (e.g., MTT) across multiple cell lines (e.g., HeLa, MCF-7) to rule out batch variability .
- Metabolic stability testing : Use liver microsomes to assess if metabolites (e.g., reduced azide to amine) contribute to toxicity .
- Structural benchmarking : Compare with known cytotoxic imidazoles (e.g., ’s TGF-β inhibitors) to identify SAR trends .
(Basic) What safety protocols are essential for handling azidomethyl-containing compounds?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ) .
- Ventilation : Use fume hoods to avoid inhaling azide vapors.
- Waste disposal : Segregate azide waste and neutralize with sodium nitrite/ascorbic acid before disposal () .
(Advanced) How do structural modifications at the azidomethyl group impact pharmacokinetic (PK) properties?
Key modifications and effects:
- Azide reduction to amine : Improves solubility but may reduce target binding ( notes mutagenic risks of azides) .
- Bulky substituents : ’s 5-(1,3-benzothiazol-6-yl) derivatives show enhanced metabolic stability in microsomal assays due to steric shielding .
- LogP optimization : Introduce polar groups (e.g., -COOH) to reduce LogP below 3, improving oral bioavailability (’s ADMET analysis) .
(Advanced) What strategies mitigate mutagenic risks from azido impurities in this compound APIs?
- Threshold control : Limit azide content to <1 ppm using HPLC-MS ( ’s TTC guidelines) .
- Alternative synthetic routes : Replace azide intermediates with safer groups (e.g., ’s amidine-based synthesis) .
- Stability testing : Monitor azide degradation under accelerated conditions (40°C/75% RH) to assess impurity formation .
(Basic) How can reaction conditions be scaled for gram-scale synthesis of this compound derivatives?
- Solvent selection : Use high-boiling solvents (e.g., DMF) for uniform heating in large batches .
- Catalyst loading : Reduce CuI from 10 mol% to 5 mol% to minimize costs without sacrificing yield .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
(Advanced) How are this compound derivatives leveraged in developing covalent kinase inhibitors?
- Warhead design : The azidomethyl group can act as a latent electrophile. ’s TGF-β inhibitors use Michael acceptor motifs for cysteine-targeted covalent binding .
- Kinetic selectivity : Measure kinact/Ki ratios to ensure selective modification of non-conserved cysteines (e.g., Cys797 in EGFR) .
(Basic) What are the regulatory considerations for publishing data on azidomethyl-containing compounds?
- Hazard disclosure : Clearly state azide-related risks in Materials and Methods (per ’s GHS guidelines) .
- Spectral validation : Include raw NMR/MS data in supplementary materials (e.g., ’s spectral tables) .
- Ethical compliance : Adhere to institutional biosafety protocols for azide handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
